![molecular formula C22H17N3O2 B11179907 1-methyl-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11179907.png)
1-methyl-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole and a quinazoline moiety, both of which are significant in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the quinazoline ring. The spiro linkage is then established through a cyclization reaction.
Preparation of Indole Derivative: The indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of Quinazoline Ring: The quinazoline ring is often formed by the condensation of anthranilic acid with formamide or its derivatives.
Cyclization to Form Spiro Compound: The final step involves the cyclization of the indole and quinazoline intermediates under specific conditions, such as heating in the presence of a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinazoline ring to a dihydroquinazoline derivative.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione has shown promise in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have evaluated the compound's effectiveness against various microbial strains. For instance, it has demonstrated significant antibacterial activity against Staphylococcus aureus and Mycobacterium smegmatis, with low minimum inhibitory concentrations (MICs). These findings suggest that the compound may serve as a lead for developing new antibiotics amidst rising antibiotic resistance .
Anticancer Potential
The compound's structure allows it to interact with biological targets involved in cancer proliferation. Research indicates that derivatives of this compound exhibit antiproliferative effects on cancer cell lines, including A549 cells (lung cancer) and other rapidly dividing tumor cells. The mechanism of action appears to involve the modulation of signaling pathways critical for cell growth and survival .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Studies have shown that modifications to the indole and quinazoline moieties can enhance antimicrobial and anticancer properties. For example, substituents that increase electron density on the aromatic rings have been linked to improved activity against bacterial strains .
Synthesis of Derivatives
The synthesis of various derivatives of this compound has been reported in the literature. These derivatives are designed to enhance biological activity or reduce toxicity. For instance, introducing different functional groups at specific positions on the quinazoline ring can lead to compounds with improved selectivity and potency against targeted diseases .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of several synthesized derivatives of this compound against Pseudomonas aeruginosa and Candida albicans. The results indicated that certain derivatives exhibited significant zones of inhibition compared to standard antibiotics. This highlights the potential for developing new therapeutic agents based on this scaffold .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives were tested for their ability to inhibit cell proliferation in various cancer cell lines. Notably, one derivative showed an IC50 value significantly lower than that of existing chemotherapeutics, suggesting its potential as a novel anticancer agent .
Mechanism of Action
The mechanism of action of 1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinazoline moieties can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-pyrrolidine]-2,4’(1H,3’H)-dione: Similar structure but with a pyrrolidine ring instead of quinazoline.
1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-pyridine]-2,4’(1H,3’H)-dione: Contains a pyridine ring instead of quinazoline.
Uniqueness
1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to the presence of both indole and quinazoline moieties, which confer distinct biological activities. The spiro linkage further enhances its stability and potential for diverse chemical reactions.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.
Biological Activity
1-Methyl-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
The compound has a molecular formula of C23H20N2O and a molecular weight of approximately 356.42 g/mol. Its structure features a spiro indole-quinazoline framework, which is known for its biological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of spiro[indole-quinazoline] exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. A notable study demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549) in vitro, with IC50 values indicating potent activity .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
A549 | 15.0 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Neuroprotective Effects
Another area of interest is the neuroprotective activity of this compound. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, the compound has shown to improve cognitive function and reduce neuroinflammation .
Synthesis
The synthesis of this compound typically involves a multicomponent reaction that integrates various reagents under optimized conditions to enhance yield and purity. A recent publication outlined an efficient one-pot synthesis method that yields high quantities of the compound with minimal side products .
Case Study 1: Anticancer Evaluation
In a controlled study involving human cancer cell lines, researchers evaluated the effects of this compound on cell viability and apoptosis markers. The study found that treatment with the compound led to increased levels of caspase activation and PARP cleavage in treated cells compared to controls.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using standard broth dilution methods to determine the effectiveness against selected bacterial strains. The results indicated significant inhibition at low concentrations, suggesting potential for further development into therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 1-methyl-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step condensation reactions, starting with indole and quinazoline precursors. Key steps include cyclization under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and bases like K₂CO₃ to facilitate spiro-ring formation . Reaction monitoring via TLC or HPLC is critical to optimize intermediate purity. For example, derivatives with substituents like nitro or bromo groups require careful temperature control (e.g., 70–80°C) to avoid side reactions . Post-synthesis purification via column chromatography or recrystallization improves final compound purity (>90% in optimized cases) .
Q. How can structural ambiguities in spiro[indole-quinazoline] derivatives be resolved using spectroscopic and computational methods?
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for spiro-junction carbons (e.g., δ ~78–80 ppm in ¹³C NMR) and indole/quinazoline protons (δ 6.5–8.5 ppm in ¹H NMR) confirm core connectivity .
- IR : Stretching vibrations at 1700–1750 cm⁻¹ (C=O) and 1600–1650 cm⁻¹ (C=N) validate quinazoline-dione and indole motifs .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 370 for 1-methyl derivatives) corroborate molecular weight .
- Computational : Density Functional Theory (DFT) calculations predict electronic properties and validate experimental NMR shifts .
Q. What strategies address low solubility of 1-methyl-3'-phenyl derivatives in biological assays?
Derivatives with bulky substituents (e.g., benzyl or nitro groups) often exhibit poor aqueous solubility. Strategies include:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Structural modification : Introducing polar groups (e.g., hydroxyl or amino) improves solubility without compromising antibacterial activity .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability for in vivo studies .
Q. How does the 1-methyl group influence the compound’s antibacterial activity compared to other N-substituents?
The 1-methyl group enhances steric stability, improving binding to bacterial targets like DNA gyrase. In MIC assays against S. aureus and E. coli, 1-methyl derivatives (e.g., 4c ) show activity at 8–16 µg/mL, outperforming benzyl-substituted analogs (e.g., 4d , MIC = 32–64 µg/mL) . The methyl group’s smaller size likely facilitates deeper penetration into hydrophobic enzyme pockets .
Q. What contradictions exist in reported biological data for spiroquinazoline-diones, and how can they be reconciled?
Discrepancies in MIC values across studies often arise from:
- Strain variability : Clinical isolates vs. lab-adapted strains differ in membrane permeability and efflux pump activity .
- Assay conditions : Variations in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) and incubation time (18–24 hrs) impact results .
- Compound purity : Impurities >5% (e.g., unreacted intermediates) can artificially inflate MIC values . Standardizing protocols and reporting % purity alongside bioactivity data mitigates these issues.
Q. Which advanced computational tools predict the interaction of 1-methyl-3'-phenyl derivatives with PARP-1/2 enzymes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to PARP-1’s NAD⁺-binding domain, highlighting hydrogen bonds with residues like Ser904 and Gly863 .
- MD Simulations : GROMACS simulations (50–100 ns) assess stability of ligand-enzyme complexes, with RMSD <2 Å indicating favorable binding .
- QSAR : 3D-QSAR models using CoMFA/CoMSIA correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values .
Q. How do substituents at the 5-position of the indole ring modulate anticancer activity?
- Electron-withdrawing groups (NO₂, Br) : Enhance DNA intercalation via charge transfer, as seen in derivatives with IC₅₀ = 1–5 µM against MCF-7 cells .
- Electron-donating groups (CH₃, OCH₃) : Improve solubility but reduce potency (IC₅₀ = 10–20 µM) due to decreased membrane penetration .
- Bulkier groups (CF₃) : Introduce steric hindrance, reducing binding to topoisomerase II .
Q. What analytical challenges arise in characterizing spiro compounds, and how are they resolved?
- Spiro-junction stereochemistry : Overlapping signals in NMR are resolved using 2D techniques (HSQC, HMBC) to assign quaternary carbons .
- Polymorphism : Differential Scanning Calorimetry (DSC) identifies crystalline forms, with melting points varying by 2–5°C between polymorphs .
- Low-abundance ions in MS : High-resolution ESI-MS (HRMS) with ppm-level accuracy confirms molecular formulas .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Solvent selection : Replace DMF with Cyrene™ (a biobased solvent) to reduce toxicity .
- Catalysis : Use ionic liquids (e.g., 1-methylhydantoin-based) to activate CO₂ in cyclization steps, achieving 80–90% yield at room temperature .
- Waste minimization : Flow chemistry setups reduce reaction volumes by 50% compared to batch methods .
Q. What are the key structure-activity relationship (SAR) trends for antibacterial spiroquinazoline-diones?
- 3'-Phenylamino group : Essential for Gram-positive activity; removal reduces MIC by 4–8× .
- Indole substitution : 5-Nitro derivatives show broad-spectrum activity (MIC = 4–8 µg/mL) but higher cytotoxicity (CC₅₀ = 20 µM) .
- Spiro-ring size : Six-membered rings (vs. five-membered) improve metabolic stability in plasma (t₁/₂ > 6 hrs) .
Properties
Molecular Formula |
C22H17N3O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1'-methyl-3-phenylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C22H17N3O2/c1-24-19-14-8-6-12-17(19)22(21(24)27)23-18-13-7-5-11-16(18)20(26)25(22)15-9-3-2-4-10-15/h2-14,23H,1H3 |
InChI Key |
LERVWEZAHXDZIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.